molecular formula C14H19NO B2812873 N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine CAS No. 1156602-88-8

N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Cat. No.: B2812873
CAS No.: 1156602-88-8
M. Wt: 217.312
InChI Key: YUJOLZUOQJKKMT-UHFFFAOYSA-N
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Description

N-Cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly as a structural analog of Mannich base scaffolds. Mannich bases are recognized for their diverse biological activities, which can include anticancer and cytotoxic properties, often exerted through mechanisms such as the alkylation of cellular thiols like glutathione or the inhibition of key enzymes such as DNA topoisomerase I . The structure-activity relationships (SAR) of related N-cyclopropyl tetrahydrobenzoxepinamines suggest potential as building blocks for developing novel therapeutic agents . Researchers utilize this compound and its analogs as a versatile heterocyclic building block in the synthesis of more complex molecules for biological screening and preclinical studies . The structural core of this compound is also explored in the context of cardiovascular research, given that closely related 1,4-benzothiazepine derivatives (e.g., JTV519 and S107) are known to exhibit potent cardioprotective effects by stabilizing calcium channel function in muscle cells . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-10-4-7-14-12(9-10)13(3-2-8-16-14)15-11-5-6-11/h4,7,9,11,13,15H,2-3,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJOLZUOQJKKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCCC2NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine typically involves multiple steps, starting with the construction of the benzoxepine core. One common approach is the cyclization of a suitable precursor, such as a dihydrobenzoxepin derivative, under acidic or basic conditions. The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressant Activity

Research has indicated that compounds similar to N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine may exhibit antidepressant properties. The benzoxepin structure is often associated with neuroactive compounds that target serotonin receptors. Studies have shown that modifications to the benzoxepin scaffold can enhance binding affinity and selectivity for serotonin receptors, which are critical in the treatment of depression and anxiety disorders.

1.2 Anticancer Properties

There is growing interest in the anticancer potential of compounds within the benzoxepin class. Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, structure-activity relationship (SAR) studies have demonstrated that specific substitutions on the benzoxepin core can significantly enhance cytotoxicity against breast cancer and leukemia cell lines.

2.1 Mechanism of Action

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with neurotransmitter systems and may modulate pathways involved in cell survival and apoptosis.

2.2 Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Studies involving similar compounds suggest that modifications to the cyclopropyl group can influence metabolic stability and bioavailability. Toxicological assessments are critical to ensure safety profiles before advancing to clinical trials.

Mechanism of Action

The mechanism by which N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Data Availability Status
N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (Target) C₁₅H₁₉NO Cyclopropylamine (5), Methyl (7) 231.3 Predicted CCS (Ų): [M+H]+: 153.4; [M+Na]+: 165.4 Discontinued
N-cyclopropyl-7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine C₁₅H₂₁NO Cyclopropylamine (5), Methyl (7, 8) 231.3 CCS (Ų): [M+H]+: 153.4; [M+Na]+: 165.4 Active synthesis
9-Chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine C₁₃H₁₆ClNO Cyclopropylamine (5), Chloro (9) 237.7 Purity: ≥95%; No CCS data available Discontinued
7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride C₁₀H₁₂FNO Amine (5), Fluoro (7) 181.09 CCS (Ų): [M+H]+: 134.6; [M+Na]+: 144.4 No commercial data
N-cyclopropyl-9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-amine C₁₆H₂₃NO Cyclopropylamine (5), Isopropyl (9) 245.36 Price range: $319–$1,192 (50 mg–1 g); Active synthesis Available
8-Chloro-N-methyl-N-prop-2-ynyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine C₁₄H₁₆ClNO Methyl, Propynyl (5), Chloro (8) 249.74 SMILES: CN(CC#C)C1CCCOC2=C1C=CC(=C2)Cl No commercial data

Key Observations:

Substituent Effects on Molecular Weight :

  • The addition of halogen atoms (e.g., chloro in , fluoro in ) reduces molecular weight compared to alkyl-substituted derivatives (e.g., isopropyl in ).
  • Methyl groups (as in the target compound and ) contribute minimally to molecular weight but influence hydrophobicity and CCS values.

Collision Cross-Section (CCS) Trends :

  • Fluoro-substituted derivatives exhibit lower CCS values (e.g., 134.6 Ų for [M+H]+ in ), likely due to reduced steric bulk compared to methyl- or cyclopropyl-substituted analogs.
  • Sodium adducts ([M+Na]+) consistently show higher CCS values across all compounds, reflecting increased ion size .

Commercial Availability :

  • Derivatives with simple substituents (e.g., methyl, fluoro) are often discontinued, possibly due to niche applications or synthesis challenges .
  • Bulkier substituents (e.g., isopropyl in ) remain available at higher costs, suggesting specialized research demand.

Halogenated variants (e.g., ) may serve as intermediates for medicinal chemistry but lack reported biological data.

Data Tables

Table 2: Predicted CCS Values for Select Compounds

Compound Name Adduct m/z CCS (Ų) Source
This compound [M+H]+ 232.16959 153.4
7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride [M+H]+ 182.09757 134.6
N-cyclopropyl-7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine [M+Na]+ 254.15153 165.4

Biological Activity

N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C15H21NO. It features a bicyclic structure that contributes to its biological activity. The compound's structural details can be summarized as follows:

Property Description
Molecular FormulaC15H21NO
SMILESCC1=CC2=C(C=C1C)OCCCC2NC3CC3
InChIInChI=1S/C15H21NO/c1-10-8-13-14(16-12-5-6-12)4...
InChIKeyORVVMJGKUGZUAA-UHFFFAOYSA-N

Synthesis

While specific synthesis pathways for this compound are not extensively documented in the literature, related compounds within the benzoxepin family have been synthesized using various organic reactions. These methods often involve cyclization processes that form the bicyclic structure characteristic of benzoxepins.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit various pharmacological effects. For instance:

  • CNS Activity : Some derivatives of tetrahydro-benzoxepins have shown significant activity on the central nervous system (CNS), suggesting potential applications in neuropharmacology .
  • Anticancer Properties : Related compounds have been evaluated for their cytotoxicity against various cancer cell lines. Although specific data on N-cyclopropyl-7-methyl compounds is limited, analogs such as combretastatin A4 demonstrate potent anti-proliferative effects by disrupting microtubule dynamics .

Case Studies

While direct case studies involving this compound are scarce, studies on structurally similar compounds provide insights into potential biological activities:

Compound Cell Line IC50 (µM) Mechanism of Action
Combretastatin A4EA.hy9260.13 ± 0.01Inhibits vasculogenesis and disrupts pre-existing vasculature
Benzothiazolone AnalogMDA-MB-2311.35 ± 0.42Microtubule modulation leading to G2/M arrest

Q & A

Basic: What synthetic routes are most effective for preparing N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves cyclization of a cyclopropylamine derivative with a benzoxepin precursor. A common approach is reacting 7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine with cyclopropane derivatives under catalytic conditions (e.g., palladium or copper catalysts) in solvents like dichloromethane or ethanol at elevated temperatures (60–100°C). Yield optimization requires precise control of stoichiometry, temperature, and reaction time. For example, excess cyclopropylamine may improve ring closure but could lead to byproducts. Purification via column chromatography or recrystallization is critical to isolate the target compound .

Basic: How can structural characterization of this compound be achieved using spectroscopic techniques?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR identify the cyclopropyl group (e.g., characteristic δ 0.5–1.5 ppm for cyclopropyl protons) and the benzoxepin backbone (aromatic protons at δ 6.5–7.5 ppm). The 7-methyl group appears as a singlet (~δ 2.3 ppm).
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (expected m/z for C13H17NO\text{C}_{13}\text{H}_{17}\text{NO}: 203.28).
  • IR : Stretching frequencies for N–H (3300–3500 cm1^{-1}) and C–O–C (1200–1250 cm1^{-1}) validate the amine and ether functionalities .

Basic: What are the key stability considerations for this compound under laboratory storage and experimental conditions?

Methodological Answer:

  • Thermal Stability : Decomposes above 200°C via retro-Diels-Alder pathways, releasing cyclopropane fragments. Store at –20°C in inert atmospheres.
  • Photostability : UV exposure induces C–N bond cleavage, forming 2,3,4,5-tetrahydro-1-benzoxepin-5-ol. Use amber vials and minimize light exposure during experiments.
  • Solvent Compatibility : Stable in aprotic solvents (e.g., DMSO, DMF) but may degrade in protic solvents like methanol over time .

Advanced: How can researchers resolve contradictions in biological activity data across studies involving benzoxepin derivatives?

Methodological Answer:
Contradictions often arise from structural variations (e.g., substituent position) or assay conditions. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., 7-methyl vs. 9-chloro) and compare bioactivity.
  • Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, concentration ranges).
  • Target Validation : Use knockout models or competitive binding assays to confirm target specificity. For example, cyclopropyl groups may enhance binding to G-protein-coupled receptors, while methyl groups alter lipophilicity .

Advanced: What experimental design considerations are critical for studying the pharmacokinetic (PK) properties of this compound?

Methodological Answer:

  • In Vitro Models : Assess metabolic stability using liver microsomes and cytochrome P450 inhibition assays.
  • In Vivo PK : Monitor plasma half-life, bioavailability, and tissue distribution in rodent models. The 7-methyl group may enhance blood-brain barrier penetration.
  • Analytical Methods : Use LC-MS/MS for quantification, ensuring detection limits <1 ng/mL. Calibrate with deuterated internal standards to account for matrix effects .

Advanced: How can researchers address challenges in synthesizing enantiomerically pure forms of this compound?

Methodological Answer:

  • Chiral Catalysis : Employ asymmetric catalysis (e.g., chiral ligands with palladium) during cyclopropane ring formation.
  • Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose-based columns) for HPLC separation.
  • Crystallization : Optically active resolving agents (e.g., tartaric acid derivatives) can isolate enantiomers. Validate purity via polarimetry or chiral NMR shift reagents .

Advanced: What computational methods are effective for predicting the binding modes of this compound to potential therapeutic targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors. Focus on the cyclopropyl and amine groups as key binding motifs.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with experimental IC50_{50} values to predict activity .

Advanced: How do structural modifications at the 7-position (e.g., methyl vs. halogen) impact the compound’s pharmacological profile?

Methodological Answer:

  • Methyl Group : Enhances lipophilicity (logP increase by ~0.5), improving membrane permeability but potentially reducing aqueous solubility.
  • Halogen Substitution (e.g., Cl, F) : Increases electron-withdrawing effects, altering binding affinity. For example, 9-chloro derivatives show higher receptor selectivity but lower metabolic stability compared to 7-methyl analogs.
  • Data Comparison : Tabulate IC50_{50}, logP, and clearance rates across derivatives to guide optimization .

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